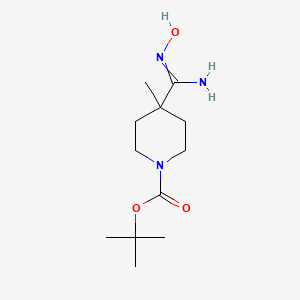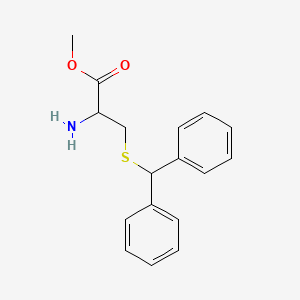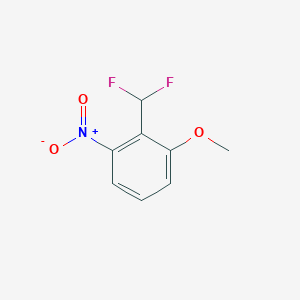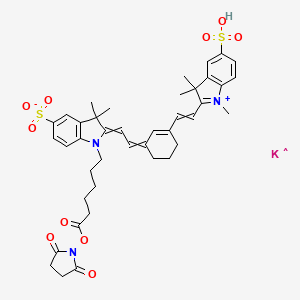
Sulfo-Cyanine7 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine7 NHS ester: is a water-soluble, near-infrared fluorescent dye. It is an amine-reactive succinimide ester, which allows it to label biomolecules such as proteins. This compound is particularly useful for near-infrared imaging due to its high photostability and quantum yield .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine7 NHS ester is synthesized by reacting Sulfo-Cyanine7 with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine7 NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in aqueous buffers at pH 7-8 .
Common Reagents and Conditions:
Reagents: Primary amines, EDC, NHS
Conditions: Aqueous buffers (e.g., phosphate-buffered saline) at pH 7-8, room temperature.
Major Products: The major product of the reaction is a biomolecule (e.g., protein) labeled with Sulfo-Cyanine7, which can be used for various imaging and analytical applications .
Scientific Research Applications
Chemistry: Sulfo-Cyanine7 NHS ester is used in the synthesis of fluorescent probes and sensors. Its high photostability and near-infrared emission make it ideal for developing advanced imaging agents .
Biology: In biological research, this compound is employed for labeling proteins, peptides, and other biomolecules. It is widely used in fluorescence microscopy, flow cytometry, and Western blotting .
Medicine: In medical research, this compound is used for in vivo imaging to track the distribution of labeled biomolecules in live organisms. It is particularly useful for tumor imaging and monitoring the biodistribution of therapeutic agents .
Industry: this compound is used in the development of diagnostic assays and biosensors. Its high sensitivity and specificity make it valuable for detecting low-abundance targets in complex samples .
Mechanism of Action
Sulfo-Cyanine7 NHS ester exerts its effects by forming stable amide bonds with primary amines on biomolecules. The succinimide ester group reacts with the amine groups, resulting in the covalent attachment of the Sulfo-Cyanine7 dye to the biomolecule. This labeling process allows the biomolecule to be visualized using near-infrared fluorescence imaging .
Comparison with Similar Compounds
- Sulfo-Cyanine5 NHS ester
- Sulfo-Cyanine7.5 NHS ester
- Cyanine7 NHS ester
Comparison: Sulfo-Cyanine7 NHS ester is unique due to its high water solubility and improved photostability compared to non-sulfonated analogs like Cyanine7 NHS ester. It also offers better quantum yield and reduced non-specific binding, making it more suitable for biological applications .
Properties
Molecular Formula |
C41H47KN3O10S2 |
|---|---|
Molecular Weight |
845.1 g/mol |
InChI |
InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53); |
InChI Key |
SLDRNWPKTBNSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



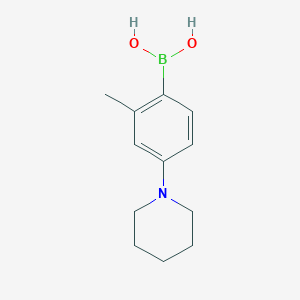
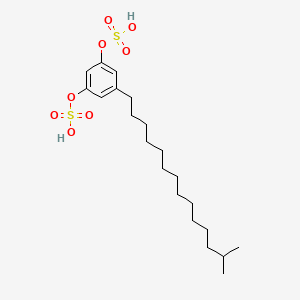
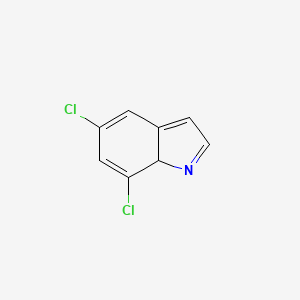

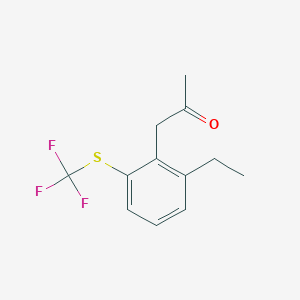

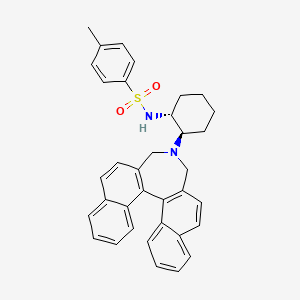


![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
